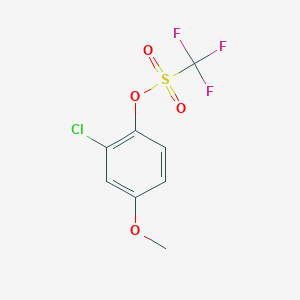
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H6ClF3O4S It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition.
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which makes the carbon atom attached to it highly electrophilic. This allows the compound to react readily with nucleophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl trifluoromethanesulphonate: Similar structure but lacks the chlorine substituent.
4-Chloro-2-methylphenyl trifluoromethanesulphonate: Similar structure but has a methyl group instead of a methoxy group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring.
Uniqueness
2-Chloro-4-methoxyphenyl trifluoromethanesulphonate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the trifluoromethanesulphonate group makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H6ClF3O4S |
|---|---|
Molekulargewicht |
290.64 g/mol |
IUPAC-Name |
(2-chloro-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
OHCUFMQUNOVCRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















